molecular formula C13H8N2O3 B8318387 2-(4-Cyanophenoxy)nicotinic acid

2-(4-Cyanophenoxy)nicotinic acid

Cat. No. B8318387
M. Wt: 240.21 g/mol
InChI Key: LZOLTDPTCFNZMN-UHFFFAOYSA-N
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Patent
US04085111

Procedure details

To a solution of 6.9 g of metallic sodium in 90 ml of methanol are added 24 g of 2-chloronicotinic acid and 18 g of 4-hydroxybenzonitrile. The methanol is distilled off under reduced pressure, 60 ml of nitrobenzene is added, and the mixture is allowed to stand at 180° C to 190° C for 6 hours. After cooling, an aqueous potassium carbonate solution is added to the reaction mixture, and the whole mixture is filtered off. The aqueous layer is separated, washed with ethyl acetate and made acid with hydrochloric acid. The crystalline precipitate is recrystallized from aqueous ethanol to give 18 g of 2-(4-cyanophenoxy)nicotinic acid melting at 198° C to 200° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[OH:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>CO>[C:17]([C:16]1[CH:19]=[CH:20][C:13]([O:12][C:3]2[N:11]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])=[CH:14][CH:15]=1)#[N:18] |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
18 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off under reduced pressure, 60 ml of nitrobenzene
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
an aqueous potassium carbonate solution is added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the whole mixture is filtered off
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crystalline precipitate is recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C1=CC=C(OC2=C(C(=O)O)C=CC=N2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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